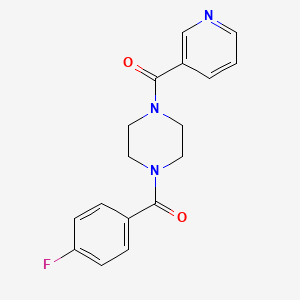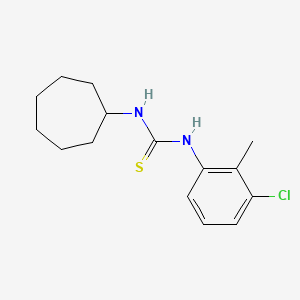
1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone is an organic compound that features a fluorophenyl group attached to a quinoline moiety via a sulfanyl linkage
准备方法
The synthesis of 1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Sulfanyl Linkage Formation: The final step involves the formation of the sulfanyl linkage, which can be achieved through the reaction of the quinoline derivative with a thiol compound under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistency and scalability.
化学反应分析
1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted aromatic compounds.
科学研究应用
1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: Due to its unique structural properties, it is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, providing insights into its potential therapeutic effects.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Modulate Receptors: The compound can interact with cell surface receptors, altering signal transduction pathways and affecting cellular responses.
Induce Apoptosis: In cancer cells, it can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
相似化合物的比较
1-(4-Fluorophenyl)-2-quinolin-2-ylsulfanylethanone can be compared with similar compounds such as:
4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group, known for its stimulant effects.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with potential anti-cancer activity.
The uniqueness of this compound lies in its combination of a quinoline core with a fluorophenyl group and a sulfanyl linkage, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(4-fluorophenyl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNOS/c18-14-8-5-13(6-9-14)16(20)11-21-17-10-7-12-3-1-2-4-15(12)19-17/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEKBFFKNNKEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)
![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5766646.png)


![N-(5-chloropyridin-2-yl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5766663.png)
![3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5766670.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)


![4'-({[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5766688.png)
![2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)
![N-(2,3-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5766718.png)
